
2-Nitrobenzoic-D4 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitrobenzoic-D4 acid is a deuterated form of 2-nitrobenzoic acid, an organic compound with the formula C7H5NO4. The deuterium labeling is used to trace the compound in various chemical reactions and processes. This compound is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) on a benzene ring, with the nitro group in the ortho position relative to the carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions
2-Nitrobenzoic-D4 acid can be synthesized through the nitration of deuterated benzoic acid. The nitration process involves the reaction of deuterated benzoic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated starting materials is crucial for the production of the deuterated compound.
化学反応の分析
Types of Reactions
2-Nitrobenzoic-D4 acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group, forming 2-aminobenzoic-D4 acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Decarboxylation: At high temperatures, the carboxylic acid group can be removed, forming nitrobenzene-D4.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.
Esterification: Alcohols and acid catalysts such as sulfuric acid are used.
Decarboxylation: High temperatures, typically above 180°C, are required.
Major Products
Reduction: 2-Aminobenzoic-D4 acid
Esterification: Various esters of this compound
Decarboxylation: Nitrobenzene-D4
科学的研究の応用
2-Nitrobenzoic-D4 acid is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: In studies involving enzyme kinetics and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals and in drug metabolism studies.
Industry: In the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of 2-Nitrobenzoic-D4 acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The carboxylic acid group can form esters and amides, facilitating its incorporation into larger molecular structures.
類似化合物との比較
Similar Compounds
2-Nitrobenzoic acid: The non-deuterated form, used in similar applications but without the tracing capabilities.
3-Nitrobenzoic acid: An isomer with the nitro group in the meta position, used in different chemical reactions.
4-Nitrobenzoic acid: An isomer with the nitro group in the para position, also used in various chemical processes.
Uniqueness
2-Nitrobenzoic-D4 acid is unique due to its deuterium labeling, which allows for its use as a tracer in various scientific studies. This labeling provides valuable information on reaction mechanisms and metabolic pathways that cannot be obtained with the non-deuterated form.
特性
分子式 |
C7H5NO4 |
|---|---|
分子量 |
171.14 g/mol |
IUPAC名 |
2,3,4,5-tetradeuterio-6-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D |
InChIキー |
SLAMLWHELXOEJZ-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[N+](=O)[O-])[2H])[2H] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


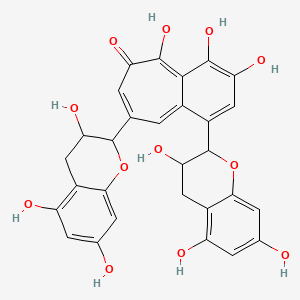
![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)

![b']Difuran](/img/structure/B15127149.png)
![Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B15127154.png)
![6-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15127161.png)
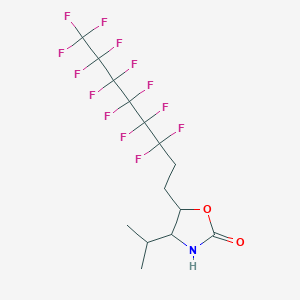
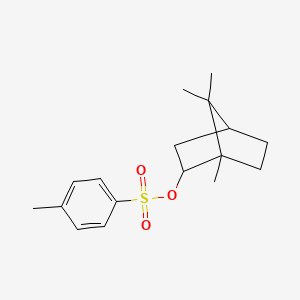
![Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)-](/img/structure/B15127181.png)
![1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one](/img/structure/B15127186.png)
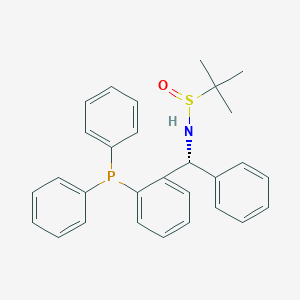
![8-{[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino}-3-methyl-5-(5-methylpyridin-3-yl)-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B15127200.png)
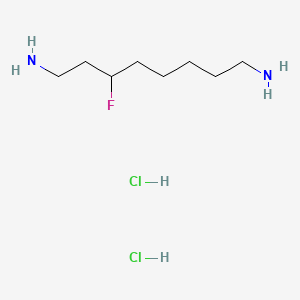
![L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)](/img/structure/B15127208.png)
